molecular formula C8H6FNS B8610738 3-fluoro-5-(methylsulfanyl)benzonitrile

3-fluoro-5-(methylsulfanyl)benzonitrile

Cat. No.: B8610738
M. Wt: 167.21 g/mol
InChI Key: RUXISEQABDKJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-5-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H6FNS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a methylthio group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(methylsulfanyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction, bromination, diazotization, and substitution reactions . The reaction conditions are generally mild, making the process safe and convenient for industrial production.

Industrial Production Methods

For industrial-scale production, the process involves the use of ortho-fluoro benzotrifluoride as the starting material. The method includes nitration to form 3-trifluoromethyl-4-fluoroaniline, followed by bromination and diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, a substitution reaction with cyano groups produces this compound .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

3-fluoro-5-(methylsulfanyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 3-fluoro-5-(methylsulfanyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-5-(methylsulfanyl)benzonitrile is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

3-fluoro-5-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6FNS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3

InChI Key

RUXISEQABDKJBR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Step 1) A mixture of 3-bromo-5-fluorobenzonitrile (10.0 g), sodium methanethiolate (3.85 g), Pd2(dba)3 (229 mg), Xantphos (289 mg) and N,N-diisopropylethylamine (12.9 g) was stirred in toluene (100 ml) at 90° C. for 9 hr. The reaction mixture was treated with 1N hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:19) to give 3-fluoro-5-(methylsulfanyl)benzonitrile (6.2 g) as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
229 mg
Type
catalyst
Reaction Step One
Quantity
289 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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